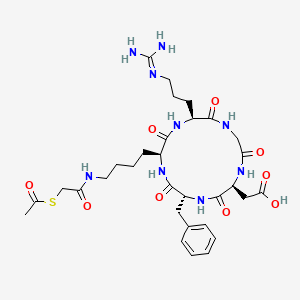

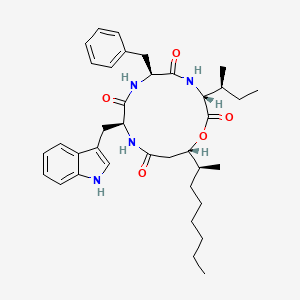

cRGDfK-thioacetyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

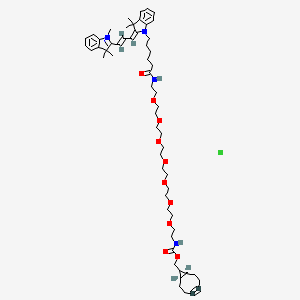

cRGDfK-thioacetyl ester is a bioactive polypeptide molecule known for its selective affinity for integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. This compound is particularly significant in the field of cancer research due to its ability to modify near-infrared fluorescent probes for targeted cancer imaging .

Métodos De Preparación

The synthesis of cRGDfK-thioacetyl ester involves the cyclization of the peptide sequence Cyclo (Arg-Gly-Asp-{d-Phe}-Lys)-{Ac-SCH2CO}. The preparation typically includes the following steps:

Peptide Synthesis: The linear peptide is synthesized using solid-phase peptide synthesis (SPPS).

Cyclization: The linear peptide is cyclized to form the cyclic structure.

Thioacetylation: The peptide is then modified with a thioacetyl group to form the final product.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows the principles of peptide synthesis and cyclization, with specific conditions optimized for large-scale production.

Análisis De Reacciones Químicas

cRGDfK-thioacetyl ester undergoes several types of chemical reactions:

Substitution Reactions: The thioacetyl group can participate in substitution reactions, particularly with maleimide-functionalized nanoparticles.

Hydrolysis: The thioacetyl ester can be hydrolyzed to form a thiol group, which can further react with other functional groups.

Common reagents and conditions used in these reactions include hydroxylamine for hydrolysis and HEPES-EDTA buffer for conjugation reactions. Major products formed from these reactions include functionalized nanoparticles and modified peptides .

Aplicaciones Científicas De Investigación

cRGDfK-thioacetyl ester has a wide range of scientific research applications:

Mecanismo De Acción

The primary mechanism of action of cRGDfK-thioacetyl ester involves its binding to integrins, particularly the αvβ3 integrin. This binding disrupts the interaction between integrins and their natural ligands in the extracellular matrix, thereby inhibiting cell adhesion and migration. This mechanism is particularly useful in cancer therapy, where it can prevent tumor metastasis and promote apoptosis in cancer cells .

Comparación Con Compuestos Similares

cRGDfK-thioacetyl ester is unique due to its selective affinity for integrins and its ability to modify near-infrared fluorescent probes. Similar compounds include:

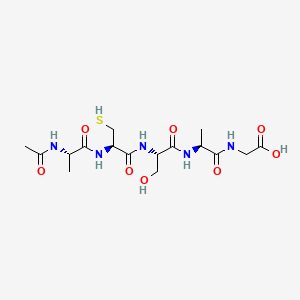

cRGDfK: A cyclic peptide with a similar structure but without the thioacetyl modification.

These compounds share structural similarities but differ in their functional groups and specific applications.

Propiedades

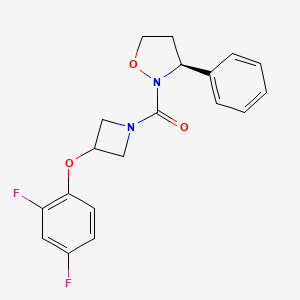

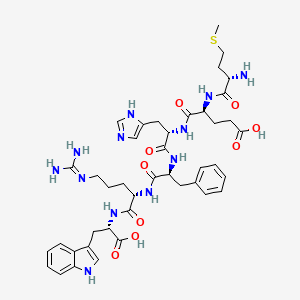

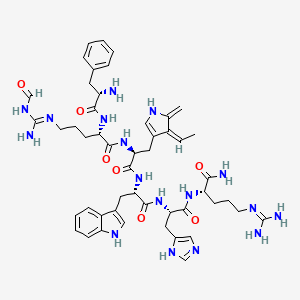

Fórmula molecular |

C31H45N9O9S |

|---|---|

Peso molecular |

719.8 g/mol |

Nombre IUPAC |

2-[(2S,5R,8S,11S)-8-[4-[(2-acetylsulfanylacetyl)amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C31H45N9O9S/c1-18(41)50-17-25(43)34-12-6-5-10-21-28(47)38-20(11-7-13-35-31(32)33)27(46)36-16-24(42)37-23(15-26(44)45)30(49)40-22(29(48)39-21)14-19-8-3-2-4-9-19/h2-4,8-9,20-23H,5-7,10-17H2,1H3,(H,34,43)(H,36,46)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,44,45)(H4,32,33,35)/t20-,21-,22+,23-/m0/s1 |

Clave InChI |

FXPPTLMPDATYHN-GPJHCHHRSA-N |

SMILES isomérico |

CC(=O)SCC(=O)NCCCC[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

SMILES canónico |

CC(=O)SCC(=O)NCCCCC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)